

ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate

physical and chemical properties

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Compound of Interest

Compound Name: ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate

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Technical Guide: Ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate

Disclaimer: Direct experimental data for **ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate** is not readily available in the public domain. The following information is extrapolated from the known properties and reactions of structurally similar compounds, such as ethyl 2-cyano-3-ethoxyacrylate and other α,β -unsaturated cyanoesters.

Introduction

Ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate is an α,β -unsaturated cyanoester. This class of compounds is of significant interest in organic synthesis due to the presence of multiple reactive sites. The conjugated system, influenced by the electron-withdrawing cyano and ester groups, renders the β -carbon electrophilic and susceptible to nucleophilic attack. These molecules serve as versatile building blocks for the synthesis of a variety of heterocyclic and carbocyclic compounds. This guide provides an overview of the predicted physical and chemical properties, a plausible synthetic route, and the expected reactivity of the title compound.

Predicted Physical and Chemical Properties

The physical and chemical properties of **ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate** have been estimated based on data from analogous compounds. A summary of these predicted properties is presented in the tables below.

Table 1: Predicted Physicochemical Properties

Property	Predicted Value	Notes
Molecular Formula	C10H15NO3	Calculated
Molecular Weight	197.23 g/mol	Calculated
Appearance	Colorless to yellow oil or low-melting solid	Based on similar compounds like ethyl 2-cyano-3-methylpent-2-enoate which is a yellow oil. [1]
Boiling Point	> 200 °C	Extrapolated from similar structures. Ethyl 2-cyano-3-ethoxyacrylate has a boiling point of 190-191 °C at 30 mmHg.
Melting Point	Not available	Likely a low-melting solid or liquid at room temperature. Ethyl 2-cyano-3-ethoxyacrylate has a melting point of 49-51 °C.
Solubility	Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate). Insoluble in water.	General solubility for similar organic esters.

Table 2: Predicted Spectroscopic Data

Technique	Predicted Wavenumber/Shift
FT-IR (cm-1)	~2220 (C≡N stretch), ~1720 (C=O stretch, ester), ~1620 (C=C stretch), ~1250 (C-O stretch)
¹ H NMR (ppm)	~1.3 (t, 3H, ester CH ₃), ~1.4 (t, 3H, ethoxy CH ₃), ~2.5 (q, 2H, pentenoate CH ₂), ~4.3 (q, 2H, ester OCH ₂), ~4.4 (q, 2H, ethoxy OCH ₂)
¹³ C NMR (ppm)	~14 (ester CH ₃), ~15 (ethoxy CH ₃), ~30 (pentenoate CH ₂), ~62 (ester OCH ₂), ~70 (ethoxy OCH ₂), ~100 (α-carbon), ~115 (C≡N), ~165 (C=O), ~170 (β-carbon)

Synthesis

A plausible synthetic route for **ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate** is a variation of the Knoevenagel condensation. This reaction involves the condensation of an active methylene compound, in this case, ethyl cyanoacetate, with a carbonyl compound. To obtain the desired product, the likely starting material would be 3-pentanone, which would first be converted to an orthoester or an enol ether.

A more direct and common method for preparing β-alkoxy-α,β-unsaturated esters involves the reaction of an active methylene compound with an orthoformate in the presence of an acid catalyst, often with subsequent heating. For the title compound, a reaction between ethyl cyanoacetate and triethyl orthopropionate in the presence of a catalyst like acetic anhydride could be a viable route.

- **Reaction Setup:** A mixture of ethyl cyanoacetate (1 equivalent) and triethyl orthoformate (1.2 equivalents) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.^[2]
- **Catalyst Addition:** Acetic anhydride (2 equivalents) is added to the mixture.
- **Reaction Conditions:** The reaction mixture is heated to reflux (typically 120-140 °C) for several hours.

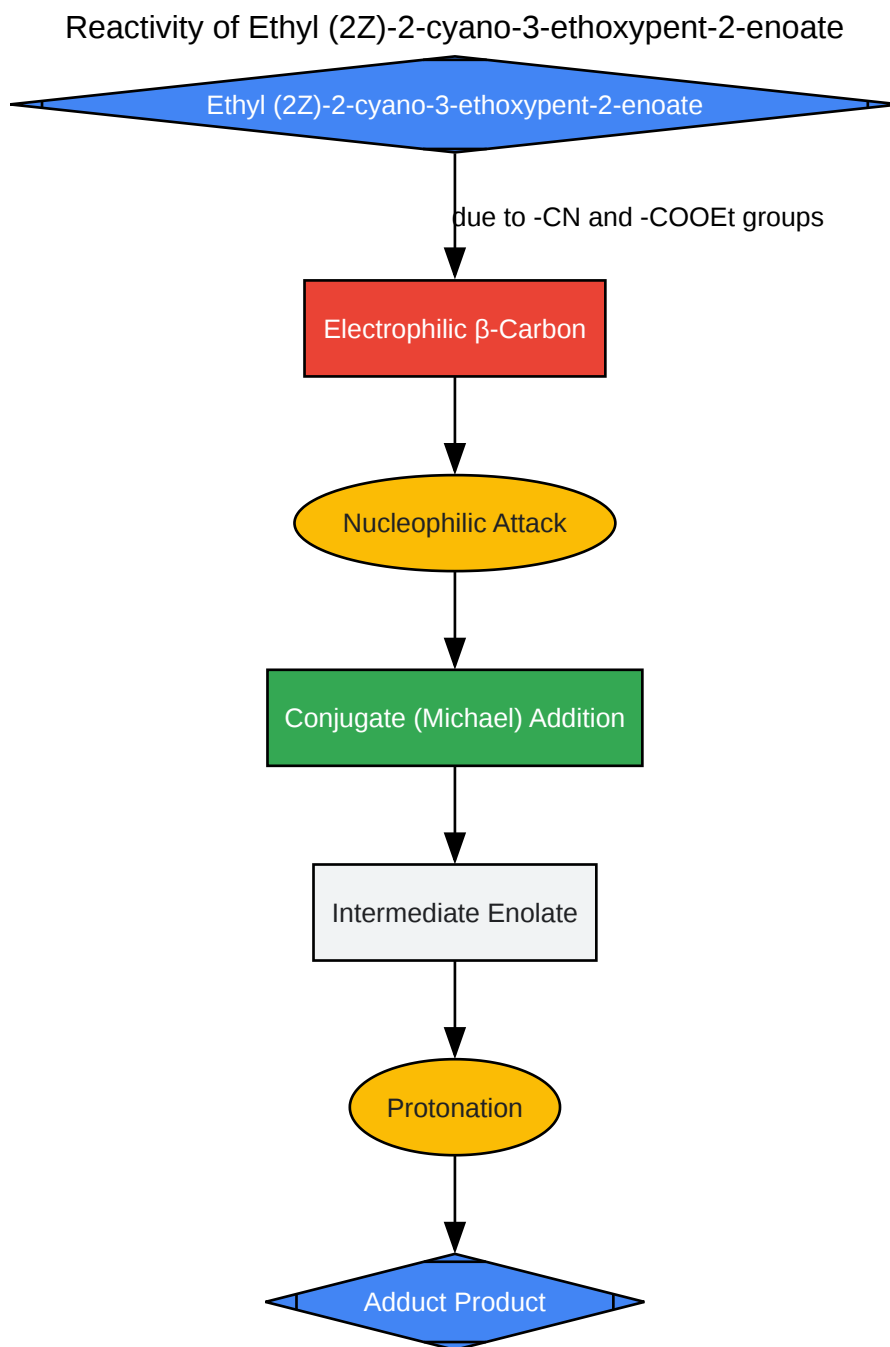
- **Monitoring:** The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:** After completion, the reaction mixture is cooled to room temperature. The excess acetic anhydride and other volatile components are removed under reduced pressure.
- **Purification:** The crude product is purified by fractional distillation under vacuum or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

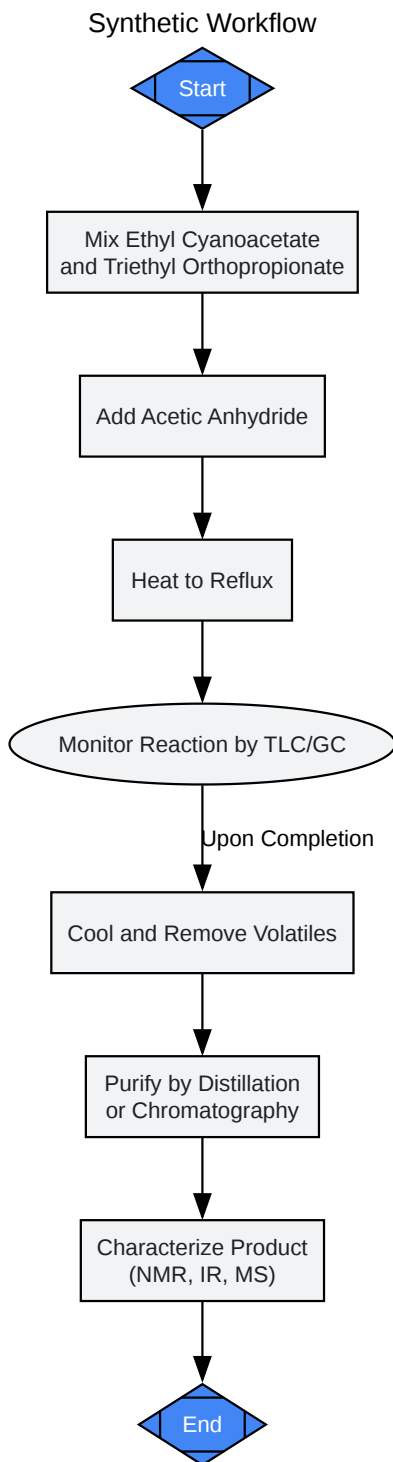
Note: This is a generalized protocol. The specific conditions for the synthesis of **ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate** may require optimization.

Chemical Reactivity

The reactivity of **ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate** is dictated by the conjugated electron-withdrawing nature of the cyano and ester groups. This makes the β -carbon highly electrophilic and susceptible to attack by nucleophiles in a conjugate (Michael) addition.^{[3][4]}

The following diagram illustrates the electrophilic nature of the β -carbon and its susceptibility to nucleophilic attack.





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